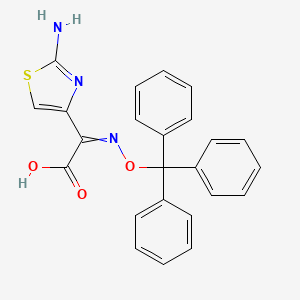

(z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid

Description

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a trityloxy-imino group

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZIFGWTSLOMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable acylating agent to form the intermediate, which is then reacted with trityl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The imino group can be reduced to form amine derivatives.

Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the imino group would yield amine derivatives.

Scientific Research Applications

(Z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid: Applications

This compound is a chemical compound with versatile applications, particularly in the synthesis of cephalosporin antibiotics .

Scientific Research Applications

- Synthesis of Cephalosporins this compound is a crucial intermediate in synthesizing cephalosporins such as cefpodoxime proxetil and cefdinir .

- Acylation Reactions Reactive derivatives of (2-aminothiazol-4-yl)-2-(methoxyimino) acetic acid, such as hydroxybenzotriazol esters, facilitate the acylation of 7-ACA without blocking the amino function of the thiazolidic radical .

- Ester and Amide Reagents Esters and active amides of ATMA can be used as reagents, making it possible to carry out processes without blocking the ATMA amino group and reducing the likelihood of undesirable side reactions .

- Commercial Reagents this compound can be used as a commercial reagent in the synthesis of Cefotaxime, offering advantages such as shorter reaction times and higher yields .

Data Table: Synthesis of Cefotaxime using different methods

| Method | Reagents | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| F | 7-ACA, active ester of ATMA, DCM, tetrahydrofuran, TEA | 16 | 25 | 69 |

| G | 7-ACA, active ester of ATMA, acetonitrile, sodium hydrogen carbonate | 6 | 25 | 93 |

| H | 7-ACA, active amide of ATMA, acetonitrile, sodium hydrogen carbonate | 4 | 25 | 95 |

| I | 7-ACA, MAEM, BSA | 15 | 25 | 92 |

| J | 7-ACA, MAEM, DCM, TEA | 1 | 25 | 95 |

Case Studies

- Cefotaxime Synthesis A new procedure for synthesizing cefotaxime involves reacting 7-ACA and MAEM in DCM using TEA as a solvent and catalyst. The reaction is complete within 1 hour, yielding cefotaxime in the form of its triethylammonium salt .

- Modified Cephalosporanic Nucleus Preparation (Z)-2-(2-Aminothiazol-4-yl-)-2-trityloxyimino acetic acid is used in the synthesis of the cephalosporanic nucleus of cefpodoxime proxetil .

- Acylation of 7-amino cephems 7-amino cephems are coupled with (Z)-2-(2-tritylaminothiazol-4-yl)-trityloxyimino acid in the presence of 1-hydroxybenztriazole and N,N'-dicyclohexylcarbodiimide to produce acylated compounds .

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trityloxy-imino group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure but with a methoxy group instead of a trityloxy group.

(Z)-2-(2-Aminothiazol-4-yl)-2-(ethoxyimino)acetic acid: Similar structure but with an ethoxy group instead of a trityloxy group.

(Z)-2-(2-Aminothiazol-4-yl)-2-(benzyloxyimino)acetic acid: Similar structure but with a benzyloxy group instead of a trityloxy group.

Uniqueness

The uniqueness of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid lies in its trityloxy-imino group, which can significantly influence its chemical reactivity and biological activity. This group may provide enhanced stability and binding properties compared to other similar compounds.

Biological Activity

Overview

(Z)-2-(2-Aminothiazole-4-yl)-2-trityloxyimino acetic acid is a derivative of thiazole compounds, widely recognized for their biological and pharmacological activities. This compound has been investigated for its potential antimicrobial, anticancer, and enzyme-inhibitory properties due to its unique chemical structure, which includes an aminothiazole ring and a trityloxy-imino group. These features contribute to its stability, binding affinity, and selectivity for biological targets.

The compound's biological activity is primarily attributed to:

- Aminothiazole Ring : Known to interact with enzymes and receptors, potentially inhibiting their activity.

- Trityloxy-imino Group : Enhances binding affinity and selectivity, contributing to its therapeutic potential .

1. Antimicrobial Activity

- The aminothiazole moiety is a critical feature in many antibiotics (e.g., cephalosporins). The presence of this group in (Z)-2-(2-Aminothiazole-4-yl)-2-trityloxyimino acetic acid suggests potential antimicrobial properties.

- Studies on related compounds have demonstrated high potency against Gram-negative bacteria due to enhanced resistance against β-lactamases .

2. Anticancer Activity

- Aminothiazoles have been shown to reduce prostaglandin E2 (PGE2) levels, a key mediator in inflammation and cancer progression.

- In vitro studies on similar aminothiazole derivatives revealed strong inhibition of COX-2 activity, suggesting anti-inflammatory and anticancer potential .

- Mouse xenograft models demonstrated tumor growth inhibition in various cancers (e.g., colon and lung adenocarcinomas), indicating promising therapeutic applications .

3. Enzyme Inhibition

- The compound's ability to interact with enzymes such as COX-2 has been noted. Related derivatives exhibited IC50 values in the micromolar range for COX-2 inhibition while maintaining cellular activity .

Case Study 1: Antimicrobial Evaluation

A study on cephalosporanic antibiotics incorporating aminothiazole groups showed:

- Enhanced oral bioavailability and antimicrobial activity.

- High resistance to enzymatic degradation by β-lactamases .

Case Study 2: Anti-inflammatory and Anticancer Properties

In a study evaluating 36 aminothiazole derivatives:

- Compounds reduced PGE2 levels by up to 98%.

- Select analogs exhibited potent anticancer activity in xenograft models with tumor/control ratios below 40% at specific dosages .

Comparison with Analogous Compounds

| Compound Name | Key Modification | Activity Highlights |

|---|---|---|

| (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyimino acetic acid | Methoxy group | Moderate antimicrobial activity; lower binding affinity compared to trityloxy group. |

| (Z)-2-(2-Aminothiazol-4-yl)-2-benzyloxyimino acetic acid | Benzyloxy group | Reduced stability but comparable enzyme inhibition. |

The trityloxy-imino group in (Z)-2-(2-Aminothiazole-4-yl)-2-trityloxyimino acetic acid provides enhanced stability and binding properties compared to these analogs.

Data Table: Biological Properties

Q & A

Basic Question: What are the common synthetic routes for (Z)-2-(2-Aminothiazole-4-yl)-2-trityloxyimino acetic acid, and what are their critical reaction intermediates?

Methodological Answer:

The synthesis typically involves oximation, alkylation, and cyclization steps. For example:

- Oximation : Cyanoacetamide undergoes oximation to yield 2-cyano-2-hydroxyiminoacetamide, which is alkylated with ethyl bromide to form 2-ethoxyimino derivatives .

- Cyclization : Bromination followed by reaction with KSCN generates the thiadiazole ring, with subsequent hydrolysis to the final carboxylic acid .

Key intermediates include 2-ethoxyiminopropanedinitrile and (Z)-2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile .

Advanced Question: How can computational reaction path search methods improve the synthesis efficiency of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict transition states and intermediates, reducing trial-and-error experimentation. For instance:

- Reaction Optimization : ICReDD’s approach combines computational modeling with experimental validation to identify optimal conditions for oximation and cyclization steps, minimizing side reactions .

- Feedback Loops : Experimental data (e.g., yields, purity) are fed back into simulations to refine activation energy barriers and solvent effects .

Basic Question: What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the (Z)-configuration via coupling constants and chemical shifts of the oxyimino group .

- HPLC-MS : Reverse-phase HPLC with chiral columns resolves diastereomers, while mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported yields for the cyclization step across different studies?

Methodological Answer:

- Variable Analysis : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst load) from conflicting studies. For example, using acetic acid vs. DMF as a solvent may alter cyclization efficiency .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps and side-product formation .

Advanced Question: What strategies can mitigate hydrolysis of the trityloxyimino group during synthesis?

Methodological Answer:

- Protective Group Chemistry : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) for the amine to stabilize the trityloxyimino moiety .

- Low-Temperature Reactions : Perform critical steps (e.g., alkylation) at 0–5°C to reduce thermal degradation .

Basic Question: What is the role of this compound in the synthesis of β-lactam antibiotics?

Methodological Answer:

It serves as a side-chain precursor for third-generation cephalosporins (e.g., ceftaroline fosamil). The (Z)-configuration ensures antibiotic activity by enabling proper binding to penicillin-binding proteins .

Advanced Question: How can researchers address solubility challenges in polar solvents during purification?

Methodological Answer:

- Co-Solvent Systems : Use mixtures like DMF/acetic acid (1:3) for recrystallization, balancing polarity and solubility .

- Ion-Pair Chromatography : Employ tetrabutylammonium salts in HPLC to improve peak resolution of ionic intermediates .

Advanced Question: What are the implications of stereochemical impurities in this compound for biological activity?

Methodological Answer:

- Diastereomer Separation : Even minor (E)-isomer contamination (e.g., >2%) can reduce antibiotic efficacy. Use preparative chiral HPLC or enzymatic resolution for purification .

- Binding Affinity Studies : Molecular docking simulations predict how stereochemical variations affect interactions with bacterial targets .

Basic Question: Which intermediates in the synthesis route are prone to oxidative degradation, and how is this monitored?

Methodological Answer:

- Labile Intermediates : Ethoxyimino derivatives and thiadiazole precursors are sensitive to light and oxygen.

- Stability Testing : Accelerated degradation studies under UV light and elevated temperatures, analyzed via TLC or UPLC-PDA, identify degradation pathways .

Advanced Question: How can green chemistry principles be applied to reduce waste in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.